MEK inhibitor

Übersicht

Beschreibung

MEK-Inhibitoren sind eine Klasse chemischer Verbindungen, die die Aktivität von Mitogen-aktivierten Proteinkinase-Kinase-Enzymen, insbesondere MEK1 und MEK2, hemmen . Diese Enzyme spielen eine entscheidende Rolle im MAPK/ERK-Signalweg, der bei verschiedenen Krebsarten häufig überaktiv ist . MEK-Inhibitoren werden eingesetzt, um diesen Weg zu zielen und so die Zellproliferation zu hemmen und die Apoptose in Krebszellen zu induzieren .

Wirkmechanismus

Target of Action

MEK inhibitors primarily target the mitogen-activated protein kinase kinase enzymes MEK1 and/or MEK2 . These enzymes are integral components of the RAS–RAF–MEK–ERK signaling pathway , which plays a crucial role in the survival, propagation, and drug resistance of human cancers .

Mode of Action

MEK inhibitors interact with their targets by binding to and inhibiting MEK, thereby inhibiting MEK-dependent cell signaling . This inhibition leads to cell death and the inhibition of tumor growth . These inhibitors are allosteric binding inhibitors of MEK which inhibit either MEK1 alone, or both MEK1 and MEK2 .

Biochemical Pathways

The primary biochemical pathway affected by MEK inhibitors is the RAS–RAF–MEK–ERK or MAPK signaling pathway . This pathway regulates a variety of cellular functions including proliferation, survival, and differentiation . MEK inhibitors target this pathway, inhibiting cell proliferation and inducing apoptosis . They have potential in clinical use for cancer treatment, especially for those cancers induced by RAS/RAF dysfunction .

Result of Action

The result of the action of MEK inhibitors is the inhibition of cell proliferation and the induction of apoptosis . This leads to the inhibition of tumor growth . The efficacy of MEK inhibitors, such as selumetinib, in various solid tumors such as colorectal cancer, lung cancer, neurofibroma, and melanoma has been investigated .

Action Environment

The action of MEK inhibitors can be influenced by environmental factors. For instance, the combination of MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use . The combination of mek inhibitors with systemic immunotherapies has been tolerable, but has thus far failed to demonstrate clear evidence of synergistic clinical activity . These results underscore the need to understand the appropriate therapeutic context for this combination .

Biochemische Analyse

Biochemical Properties

MEK inhibitors play a crucial role in biochemical reactions by targeting the MAPK/ERK pathway. They interact with enzymes such as MEK1 and MEK2, inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of downstream proteins like ERK1 and ERK2. The interaction between MEK inhibitors and MEK enzymes is typically characterized by high specificity and affinity, often involving binding to the ATP-binding site of the kinase .

Cellular Effects

MEK inhibitors exert profound effects on various cell types and cellular processes. By inhibiting the MAPK/ERK pathway, they can reduce cell proliferation and induce apoptosis in cancer cells. This inhibition also affects cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, MEK inhibitors have been shown to modulate the tumor microenvironment and enhance anti-tumor immunity . Additionally, they can prevent the exhaustion of CAR-T cells, thereby improving their efficacy in cancer immunotherapy .

Molecular Mechanism

The molecular mechanism of MEK inhibitors involves binding to the MEK1 and MEK2 enzymes, thereby preventing their activation by upstream kinases such as RAF. This inhibition blocks the phosphorylation of ERK1 and ERK2, which are critical for transmitting proliferative signals to the nucleus. Consequently, the inhibition of ERK activation leads to reduced transcription of genes involved in cell cycle progression and survival . MEK inhibitors can also affect other signaling pathways, such as the PI3K/AKT pathway, contributing to their anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MEK inhibitors can vary over time. These compounds are generally stable and can maintain their inhibitory activity for extended periods. Their long-term effects on cellular function can include the development of resistance mechanisms, such as the reactivation of the MAPK/ERK pathway through alternative routes . Additionally, prolonged exposure to MEK inhibitors can lead to changes in cellular metabolism and gene expression profiles .

Dosage Effects in Animal Models

The effects of MEK inhibitors in animal models are dose-dependent. At lower doses, these inhibitors can effectively reduce tumor growth without causing significant toxicity. Higher doses may lead to adverse effects, including weight loss and organ toxicity . Studies have shown that the therapeutic window for MEK inhibitors is relatively narrow, necessitating careful dose optimization to balance efficacy and safety .

Metabolic Pathways

MEK inhibitors are involved in various metabolic pathways, primarily through their impact on the MAPK/ERK signaling cascade. By inhibiting MEK1 and MEK2, these compounds can alter the metabolic flux and levels of metabolites involved in glycolysis and other metabolic processes . For example, MEK inhibition has been shown to downregulate glycolysis genes and reduce glycolytic flux in cancer cells, thereby sensitizing them to other metabolic inhibitors .

Transport and Distribution

The transport and distribution of MEK inhibitors within cells and tissues are influenced by their physicochemical properties. These compounds can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, MEK inhibitors can accumulate in specific compartments, such as the cytoplasm and nucleus, where they exert their inhibitory effects . The distribution of MEK inhibitors can also be affected by binding to plasma proteins and other cellular components .

Subcellular Localization

MEK inhibitors exhibit specific subcellular localization patterns that are critical for their activity. These compounds are often localized in the cytoplasm, where they interact with MEK1 and MEK2. Some MEK inhibitors can also translocate to the nucleus, where they may influence gene expression by modulating the activity of transcription factors . The subcellular localization of MEK inhibitors can be directed by targeting signals or post-translational modifications that guide them to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MEK-Inhibitoren umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschliessenden Kupplungsreaktionen. Beispielsweise umfasst die Synthese von Selumetinib, einem selektiven MEK1-Inhibitor, die folgenden Schritte :

Bildung der Kernstruktur: Die Kernstruktur von Selumetinib wird durch eine Reihe von Reaktionen synthetisiert, darunter nukleophile Substitution und Cyclisierung.

Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Halogenierung, Alkylierung und Acylierung in die Kernstruktur eingeführt.

Abschliessende Kupplung: Der letzte Schritt umfasst die Kupplung der synthetisierten Zwischenprodukte zur Bildung des aktiven MEK-Inhibitors.

Industrielle Produktionsmethoden

Die industrielle Produktion von MEK-Inhibitoren beinhaltet typischerweise die grosstechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Batchverarbeitung: Grossmengen an Reaktanten werden in Batchreaktoren gemischt und umgesetzt.

Kontinuierliche Durchflussverarbeitung: Reaktanten werden kontinuierlich in einen Reaktor eingespeist und Produkte werden kontinuierlich entfernt, was eine effizientere Produktion ermöglicht.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Kristallisation, Chromatographie und Umkristallisation gereinigt, um die gewünschte Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

MEK-Inhibitoren durchlaufen verschiedene chemische Reaktionen, darunter:

Oxidation: MEK-Inhibitoren können Oxidationsreaktionen durchlaufen, die zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen in MEK-Inhibitoren in ihre reduzierte Form umwandeln.

Substitution: Substitutionsreaktionen beinhalten die Ersetzung einer funktionellen Gruppe durch eine andere, wodurch die chemische Struktur des Inhibitors modifiziert wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von MEK-Inhibitoren verwendet werden, sind:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsmittel: Halogene, Alkylhalogenide, Säurechloride.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate des ursprünglichen MEK-Inhibitors, die jeweils potenziell unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen.

Wissenschaftliche Forschungsanwendungen

MEK-Inhibitoren haben eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Krebsbehandlung: MEK-Inhibitoren werden zur Behandlung verschiedener Krebsarten eingesetzt, einschliesslich Melanom, nicht-kleinzelligem Lungenkrebs und Darmkrebs.

Biologische Forschung: MEK-Inhibitoren werden verwendet, um den MAPK/ERK-Signalweg und seine Rolle bei Zellproliferation, Differenzierung und Überleben zu untersuchen.

Arzneimittelentwicklung: MEK-Inhibitoren dienen als Leitstrukturen für die Entwicklung neuer Krebsmedikamente.

Industrielle Anwendungen: MEK-Inhibitoren werden bei der Entwicklung von gezielten Therapien und Kombinationsbehandlungen für Krebs eingesetzt.

Wirkmechanismus

MEK-Inhibitoren entfalten ihre Wirkung, indem sie an die MEK1- und MEK2-Enzyme binden und deren Aktivität hemmen . Diese Hemmung stört den MAPK/ERK-Signalweg, was zur Inaktivierung von nachgeschalteten Proteinen wie ERK1/2 führt . Infolgedessen wird die Zellproliferation gehemmt und die Apoptose in Krebszellen induziert . MEK-Inhibitoren sind hochspezifisch, da sie an eine einzigartige Stelle in der Nähe der ATP-Bindungstasche der MEK-Enzyme binden können .

Wissenschaftliche Forschungsanwendungen

MEK inhibitors have a wide range of scientific research applications, including:

Cancer treatment: MEK inhibitors are used to treat various cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.

Biological research: MEK inhibitors are used to study the MAPK/ERK signaling pathway and its role in cell proliferation, differentiation, and survival.

Drug development: MEK inhibitors serve as lead compounds for the development of new anticancer drugs.

Industrial applications: MEK inhibitors are used in the development of targeted therapies and combination treatments for cancer.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen zu MEK-Inhibitoren gehören:

BRAF-Inhibitoren: Zielen auf das BRAF-Enzym im MAPK/ERK-Signalweg.

ERK-Inhibitoren: Zielen auf die ERK-Enzyme stromabwärts von MEK.

PI3K-Inhibitoren: Zielen auf das PI3K-Enzym in einem parallelen Signalweg.

Einzigartigkeit von MEK-Inhibitoren

MEK-Inhibitoren sind einzigartig in ihrer Fähigkeit, MEK1- und MEK2-Enzyme gezielt anzugreifen, was einen hohen Grad an Selektivität und Wirksamkeit bei der Hemmung des MAPK/ERK-Signalwegs bietet . Diese Spezifität ermöglicht die effektive Behandlung von Krebsarten mit Mutationen im RAS/RAF/MEK/ERK-Signalweg, wodurch die Wahrscheinlichkeit von Off-Target-Effekten verringert und die Patientenergebnisse verbessert werden .

Eigenschaften

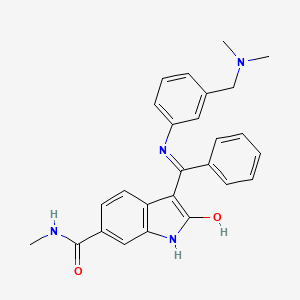

IUPAC Name |

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N-methyl-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c1-27-25(31)19-12-13-21-22(15-19)29-26(32)23(21)24(18-9-5-4-6-10-18)28-20-11-7-8-17(14-20)16-30(2)3/h4-15,29,32H,16H2,1-3H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPICVLXBXZXYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634604 | |

| Record name | (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334951-92-7 | |

| Record name | (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

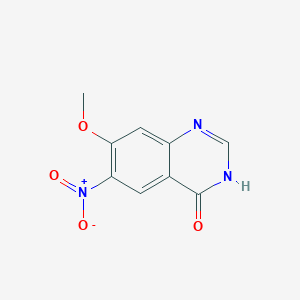

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1418144.png)

![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)

![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B1418148.png)

![ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B1418154.png)

![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)

![7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1418161.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1418165.png)